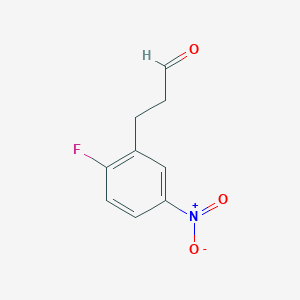
(2-Chloro-6-nitrobenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of benzylhydrazine, where the benzyl group is substituted with a chlorine atom at the 2-position and a nitro group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrobenzyl)hydrazine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Chloro-6-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-6-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds (aldehydes or ketones) to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Condensation: Aldehydes or ketones in ethanol or methanol, often under reflux conditions.
Major Products
Reduction: (2-Chloro-6-aminobenzyl)hydrazine.
Substitution: Various substituted benzylhydrazines depending on the nucleophile used.
Condensation: Hydrazones.
Aplicaciones Científicas De Investigación
(2-Chloro-6-nitrobenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of nitro and hydrazine functional groups on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-6-nitrobenzyl)hydrazine depends on the specific application and the target molecule. In general, the hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This can inhibit the function of enzymes that rely on carbonyl groups for their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-6-nitrobenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Chloro-6-nitrobenzyl)alcohol: Similar structure but with a hydroxyl group instead of a hydrazine group.
(2-Chloro-6-nitrobenzyl)thiol: Similar structure but with a thiol group instead of a hydrazine group.
Uniqueness
(2-Chloro-6-nitrobenzyl)hydrazine is unique due to the presence of both a hydrazine moiety and a nitro group, which allows it to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C7H8ClN3O2 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
(2-chloro-6-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-3-7(11(12)13)5(6)4-10-9/h1-3,10H,4,9H2 |
Clave InChI |
OWZJUPRWZVXONI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CNN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


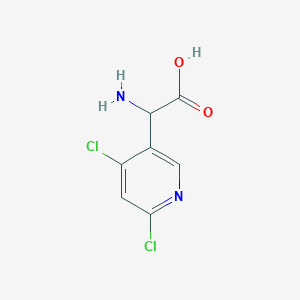

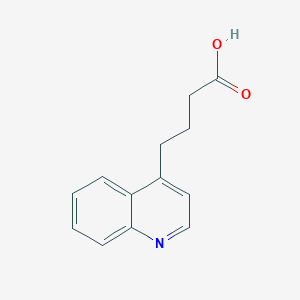
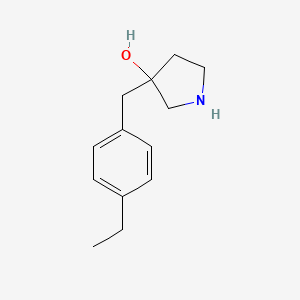
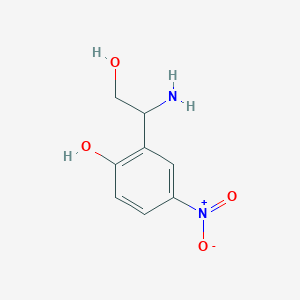

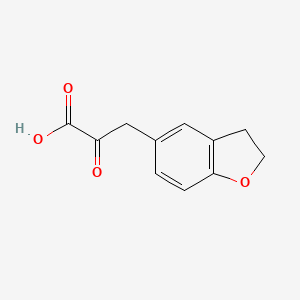

![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)

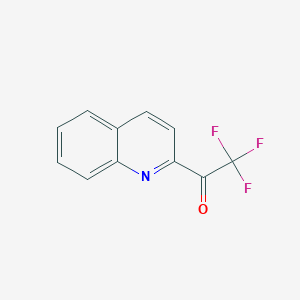
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)
